molecular formula C22H30O8 B1682818 Valtrate CAS No. 18296-44-1

Valtrate

Cat. No. B1682818
CAS RN: 18296-44-1
M. Wt: 422.5 g/mol
InChI Key: BDIAUFOIMFAIPU-KVJIRVJXSA-N
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Description

Valtrate is a principal compound isolated from Valeriana jatamansi Jones, a Traditional Chinese Medicine used to treat various mood disorders . It is a natural iridoid compound isolated from the roots of Valeriana officinalis L . Valtrate exhibits antitumor activity in many cancers through different mechanisms .


Synthesis Analysis

Valtrate is a natural compound isolated from the root of Valeriana . An adventitious root culture of V. amurensis was established, and the effects of different elicitors, including salicylic acid (SA), chitosan (CH), jasmonic acid (JA), methyl jasmonate (MJ), yeast extract (YE), and yeast extract carbohydrate fraction (YECF) along with the precursor citronellal (CI) on production of valepotriates were assayed . Optimal combinations of MJ, JA, and CH were shown to have strong synergistic effects on valtrate production .


Molecular Structure Analysis

Valtrate has a molecular formula of C22H30O8 . It is an iridoid compound .

Scientific Research Applications

Anxiolytic Effects in Rats

Valtrate, isolated from Valeriana jatamansi Jones (a Traditional Chinese Medicine), exhibits anxiolytic effects in rats. These effects are mediated by the hypothalamus-pituitary-adrenal axis, as evidenced by changes in corticosterone levels. Oral administration of valtrate led to increased open-arm entries in an elevated plus maze and central entries in an open field test, indicating reduced anxiety-like behavior (Shi et al., 2014).

Anti-Cancer Activity in Breast Cancer Cells

Valtrate has been found to exert significant anti-cancer activity, especially against human breast cancer cells. It induces cell cycle arrest at the G2/M stage, apoptosis, and inhibits cell migration in breast cancer cells, suggesting potential as an antitumor agent (Tian et al., 2019).

Educational Applications in Chemistry

Valtrate's isolation and structural elucidation from Centranthus ruber have educational applications. It serves as an example in teaching advanced undergraduate students various isolation and structural determination methodologies, highlighting the importance of natural plant products in education (Doyle et al., 2004).

Anti-Pancreatic Cancer Activity

Valtrate shows potent anti-pancreatic cancer activity. It inhibits the growth of pancreatic cancer cells and tumor growth in mice models. This is achieved by inducing apoptosis and cell cycle arrest, and by targeting the Stat3 signaling pathway, making it a potential therapeutic agent for pancreatic cancer (Chen et al., 2021).

Efficacy Against Lung Cancer

Research has demonstrated that valtrate can antagonize malignant phenotypes of lung cancer cells by reducing SLC7A11, highlighting its potential as a treatment for lung cancer (Xu & Yu, 2022).

Enhanced Production in Hairy Root Cultures

The study of valtrate production in hairy root cultures of Valeriana jatamansi Jones showed that methyl jasmonate significantly promoted valtrate production. This research contributes to the methods of increasing commercial production of valtrate (Shuang & Hong, 2020).

Anti-HIV Activity

Valtrate has been identified as an inhibitor of Rev-transport in HIV-1, suggesting potential as an anti-HIV agent. This discovery from Valerianae Radix adds to the understanding of valtrate's pharmacological properties (Murakami et al., 2002).

Safety And Hazards

Valtrate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIAUFOIMFAIPU-KVJIRVJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031053
Record name Valtrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valtrate

CAS RN

18296-44-1
Record name Valtrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18296-44-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valtrate [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valtrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valtrate
Source European Chemicals Agency (ECHA)
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Record name VALTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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